(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide
Overview
Description
Scientific Research Applications
Antinociceptive Activities
Enaminone compounds, including those with bromophenyl groups, have been evaluated for their antinociceptive activity, suggesting potential applications in pain management research. For example, Masocha et al. (2016) investigated the antinociceptive effects of various anilino enaminones in mice, indicating the role of GABA receptors in mediating these effects (Masocha, Kombian, & Edafiogho, 2016).
Hemoglobin Adducts
Compounds related to (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide have been studied for their interaction with biological macromolecules. Cai et al. (1995) developed a method to examine levels of N-(2-oxoethyl) adduct on hemoglobin, which could be relevant for toxicological studies and understanding the biological impact of such compounds (Cai, Myers, & Hurst, 1995).
Pharmacological Agents
Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones demonstrates the exploration of similar structures for their pharmacological properties, including H1-antihistaminic activity, highlighting the potential for (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide in drug development (Alagarsamy et al., 2009).
Metabolism and Toxicity
Understanding the metabolism and toxicity of related chemical structures can inform the safe use and potential therapeutic applications of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide. Studies on the metabolism of compounds like 2-bromoethanol and ethylene oxide provide insights into the biological processing and potential toxicological aspects of halogenated and fluorinated compounds (Jones & Wells, 1981).
properties
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKNAGOEXFZER-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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